REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[CH2:3]I.[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[OH:18])[C:11]([O:13][CH3:14])=[O:12].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[O:18][CH2:3][C:2]([F:6])([F:5])[F:1])[C:11]([O:13][CH3:14])=[O:12] |f:2.3.4|
|
Name
|
|
Quantity
|
1.162 mL
|
Type
|
reactant
|
Smiles
|
FC(CI)(F)F
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OC)C=CC1O
|
Name
|
|
Quantity
|
0.889 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
|
Details
|
with stirring under nitrogen for 16 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CC1OCC(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |